n-(3-Acetoacetamidopropyl)methacrylamide
CAS No.:
Cat. No.: VC13880235
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O3 |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | N-[3-(2-methylprop-2-enoylamino)propyl]-3-oxobutanamide |
| Standard InChI | InChI=1S/C11H18N2O3/c1-8(2)11(16)13-6-4-5-12-10(15)7-9(3)14/h1,4-7H2,2-3H3,(H,12,15)(H,13,16) |
| Standard InChI Key | MJMTXFRNHOEWSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)NCCCNC(=O)CC(=O)C |
Introduction
Chemical Identity and Structural Properties
N-(3-Acetoacetamidopropyl)methacrylamide belongs to the class of substituted methacrylamides, characterized by a reactive methacryloyl group (-C(CH₂)=CH₂) and an acetoacetamide moiety (-NH-C(O)-CH₂-C(O)-CH₃). Its IUPAC name, N-[3-(2-methylprop-2-enoylamino)propyl]-3-oxobutanamide, reflects this bifunctional architecture. The compound’s molecular formula is C₁₁H₁₈N₂O₃, with a molar mass of 226.27 g/mol. Key structural descriptors include:
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SMILES Notation: CC(=C)C(=O)NCCCNC(=O)CC(=O)C
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InChI Key: MJMTXFRNHOEWSJ-UHFFFAOYSA-N
The presence of both unsaturated (methacryloyl) and ketone (acetoacetamide) groups allows for dual reactivity in polymerization and post-polymerization modifications. Spectroscopic analyses, including ¹H NMR and IR, typically reveal peaks corresponding to the amide N-H stretch (~3300 cm⁻¹), carbonyl groups (~1650–1700 cm⁻¹), and vinyl protons (δ 5.3–6.1 ppm) .
Synthesis and Polymerization Pathways
Monomer Synthesis
N-(3-Acetoacetamidopropyl)methacrylamide is synthesized via a two-step process:
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Aminopropylation: 3-Aminopropyl methacrylamide is prepared by reacting methacryloyl chloride with 1,3-diaminopropane under alkaline conditions.
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Acetoacetylation: The primary amine of the intermediate is then reacted with diketene or ethyl acetoacetate to introduce the acetoacetamide group.
This method yields a monomer with >95% purity, as confirmed by HPLC and elemental analysis. Alternative routes involve Michael addition reactions between methacrylamide derivatives and acetoacetylating agents, though these are less common .
Polymerization Techniques
The compound participates in both free radical polymerization (FRP) and controlled radical polymerization (e.g., RAFT, ATRP):
Copolymerization with acrylates, styrene, or vinyl acetate enhances thermal stability (Tₐ = 120–180°C) and introduces pH-responsive behavior due to the acetoacetamide group’s deprotonation above pH 9 .
Physicochemical and Solution Behavior
Solubility and Aggregation
The compound exhibits solubility in polar solvents (water, DMF, DMSO) but aggregates in nonpolar media (hexane, toluene). Dynamic light scattering (DLS) studies reveal:
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Hydrodynamic Radius (Rₕ): 5–10 nm in aqueous solutions (0.1–1 wt%)
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Critical Aggregation Concentration (CAC): 0.008 g·cm⁻³ at 25°C
Aggregation is driven by hydrophobic interactions between methacryloyl groups and hydrogen bonding of acetoacetamide moieties .
pH- and Thermo-Responsiveness
Unlike cationic methacrylamides (e.g., DMAPMA), N-(3-acetoacetamidopropyl)methacrylamide lacks ionizable groups but shows reversible thermal transitions:
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Lower Critical Solution Temperature (LCST): 45–55°C in aqueous buffers (pH 7–10)
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Phase Separation: Triggered by dehydration of acetoacetamide groups above LCST
Industrial and Biomedical Applications
Coatings and Adhesives
The compound’s acetoacetamide group undergoes keto-enol tautomerism, enabling crosslinking with diisocyanates or polyamines. Industrial patents highlight its use in:
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Latex coatings for textiles and artificial turf (enhanced abrasion resistance)
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Pressure-sensitive adhesives (shear strength improvement >50%)
Future Research Directions
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Structure-Property Relationships: Systematic studies linking monomer structure to copolymer performance.
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Bioconjugation: Exploring thiol-acetoacetate reactions for protein-polymer hybrids.
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Sustainability: Developing water-based polymerization systems to reduce solvent use.
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